
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea” is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a thiazole, and a urea group . These functional groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylpiperazine ring, a thiazole ring, and a urea group. The benzylpiperazine and thiazole rings are aromatic and would contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzylpiperazine group could potentially undergo reactions at the nitrogen atom, the thiazole ring could participate in electrophilic aromatic substitution reactions, and the urea group could undergo reactions at the carbonyl or amine groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzylpiperazine and thiazole rings could increase the compound’s lipophilicity, which could influence its solubility and permeability properties.
Scientific Research Applications
Synthesis and Structural Studies
Research on compounds with structural similarities, such as tri-substituted ureas containing N-methylpiperazine alongside phenyl and N-heterocyclic substituents, underscores the importance of synthesis techniques and spectroscopic analysis in understanding compound characteristics. For instance, a study detailed the synthesis and spectroscopic analysis (1H, 13C NMR, and IR spectroscopies) of tri-substituted ureas, revealing insights into their structural and conformational properties, which are crucial for their potential applications in medicinal chemistry and material science (Iriepa & Bellanato, 2013).
Antimicrobial and Antiproliferative Activities
Derivatives of ureas, such as those studied for antimicrobial and anti-proliferative activities, offer a glimpse into the potential biomedical applications of structurally complex ureas. For example, novel urea derivatives have been evaluated for their inhibitory effects on various enzymes and cancer cell lines, demonstrating significant biological activities that could be indicative of the broader utility of compounds like "1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea" in drug discovery and biochemical research (Mustafa, Perveen, & Khan, 2014).
Enzyme Inhibition Studies
Investigations into the enzyme inhibition properties of urea derivatives, such as those exploring urease and phosphodiesterase enzymes, are pivotal for understanding how similar compounds could be applied in addressing diseases or conditions associated with these enzymes. Such studies contribute to the foundation for developing therapeutic agents based on urea derivatives (Sarkar, Dwivedi, & Chauhan, 2013).
Future Directions
properties
IUPAC Name |
1-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-32-21-10-6-5-9-20(21)26-23(31)27-24-25-19(17-33-24)15-22(30)29-13-11-28(12-14-29)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H2,25,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMNBYIVAJZHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666106.png)
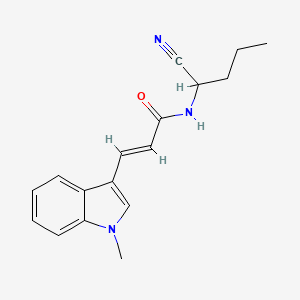
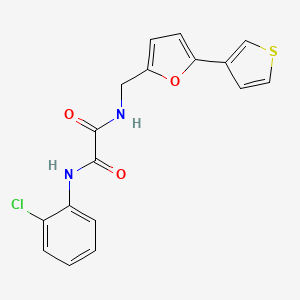

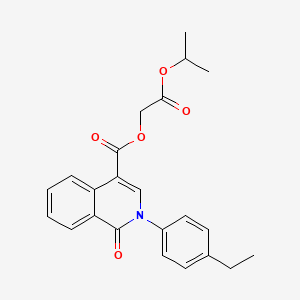

![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)
![3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2666119.png)
![N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2666120.png)
![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)
![5-Bromo-2-[1-(2-methylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2666124.png)
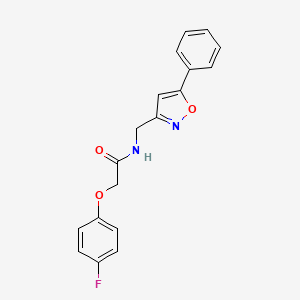
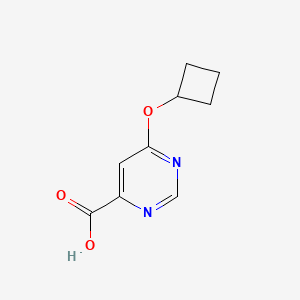
![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)